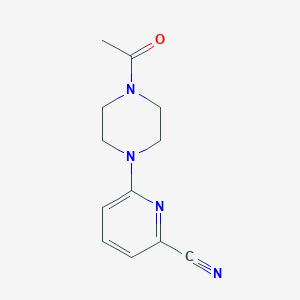

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile

Description

6-(4-Acetylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 4-acetylpiperazine moiety and at the 2-position with a nitrile group. The acetylated piperazine group enhances solubility and modulates electronic properties, while the nitrile group contributes to binding interactions in medicinal chemistry contexts .

Propriétés

IUPAC Name |

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)15-5-7-16(8-6-15)12-4-2-3-11(9-13)14-12/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGFWOMIRILBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of picolinonitrile with 4-acetylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile is its antimicrobial properties. Research has demonstrated that derivatives of pyridine compounds exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of substituted pyridine derivatives were synthesized and evaluated for their anti-tubercular activity, showing promising results with several compounds achieving low IC50 values (ranging from 1.35 to 2.18 μM) against Mycobacterium tuberculosis H37Ra .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have indicated that pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. For example, certain derivatives have shown cytotoxic effects on human cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Neurological Applications

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile has been studied for its neuroprotective effects. Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety. The compound's structure allows it to cross the blood-brain barrier, enhancing its suitability for neurological applications .

Synthesis of Novel Compounds

This compound serves as a versatile building block in the synthesis of more complex molecules. It can be modified to create derivatives with enhanced biological activities or novel properties. For instance, the introduction of various substituents on the piperazine ring has yielded compounds with improved efficacy against specific targets in drug discovery.

Fluorescent Materials

Beyond biological applications, derivatives of 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile have been explored for their potential use as fluorescent materials. These compounds can serve as security markers or indicators in various industrial applications due to their photophysical properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis | IC50 values: 1.35 - 2.18 μM |

| Anticancer | Induces apoptosis in cancer cells | Cytotoxic effects on human cancer lines |

| Neurological | Potential neuroprotective effects | Interaction with neurotransmitter systems |

| Synthesis | Building block for novel compounds | Enhanced efficacy through modifications |

| Fluorescent Materials | Used as security markers and indicators | Notable photophysical properties |

Case Study 1: Anti-Tubercular Activity Evaluation

A comprehensive study evaluated a series of pyridine derivatives, including 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile, against Mycobacterium tuberculosis. The study highlighted the significance of structural modifications in enhancing antimicrobial potency and reducing cytotoxicity towards human cells.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of piperazine derivatives demonstrated that certain modifications to the core structure could lead to increased efficacy in models of neurodegenerative diseases. This case study illustrated the importance of structure-activity relationships in developing new therapeutic agents.

Mécanisme D'action

The mechanism by which 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine-2-carbonitrile vs. Pyridine-3-carbonitrile

The position of the nitrile group significantly influences molecular interactions and physicochemical properties. For example:

- 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile (): The nitrile at the 3-position may sterically hinder interactions with flat binding pockets compared to the 2-position isomer.

- 6-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile (): Replacing the acetyl group with a methyl group reduces electron-withdrawing effects, which could decrease metabolic stability but improve membrane permeability .

Table 1: Comparison of Pyridine-carbonitrile Isomers

| Compound | Nitrile Position | Piperazine Substituent | Key Property Differences |

|---|---|---|---|

| 6-(4-Acetylpiperazin-1-yl)pyridine-2-CN | 2 | Acetyl | Higher dipole moment, enhanced binding |

| 6-(4-Acetylpiperazin-1-yl)pyridine-3-CN | 3 | Acetyl | Lower steric hindrance, reduced polarity |

| 6-(4-Methylpiperazin-1-yl)pyridine-3-CN | 3 | Methyl | Increased lipophilicity |

Piperazine Substituent Variations

The nature of the piperazine substituent critically impacts biological activity and pharmacokinetics:

- This contrasts with the acetyl group’s role in stabilizing piperazine conformation via electron delocalization .

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): The methylpiperazine and thiophene substituents synergistically enhance π-π interactions, making this compound more suited for targeting hydrophobic binding pockets compared to acetylated analogs .

Table 2: Impact of Piperazine Modifications

| Compound | Piperazine Substituent | Functional Implications |

|---|---|---|

| 6-(4-Acetylpiperazin-1-yl)pyridine-2-CN | Acetyl | Improved metabolic stability, conformation |

| 6-(4-Benzylpiperidin-1-yl)pyridazine-3-COOH | Benzyl | Enhanced aromatic interactions |

| 2-(4-Methylpiperazin-1-yl)-pyridine-3-CN | Methyl | Increased hydrophobicity |

Activité Biologique

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-acetylpiperazine with pyridine-2-carbonitrile. The process can be optimized for yield and purity through various methods, including recrystallization and chromatography.

Biological Activity

The compound exhibits a range of biological activities, primarily as an inhibitor for various enzymes and receptors. Below are some key findings regarding its biological activity:

Anticancer Activity

Recent studies have indicated that derivatives of pyridine-based compounds, including 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile, show promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 72 nM against specific cancer cell lines, indicating significant cytotoxicity .

The mechanism by which 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile exerts its effects involves interaction with specific molecular targets. It may inhibit enzyme activity or block receptor sites by mimicking natural substrates, enhancing binding affinity through the piperazine moiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the piperazine ring and carbonitrile group plays a significant role in its activity profile. Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.

| Compound | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 72 | Anticancer |

| Compound B | Structure B | 27 | Enzyme Inhibition |

| Compound C | Structure C | 95 | Antimicrobial |

Case Studies

- Inhibition Studies : A study on related pyridine derivatives found that modifications to the piperazine moiety significantly affected their inhibitory potency against cancer cell lines . The study highlighted that certain substitutions led to a tenfold increase in activity compared to baseline compounds.

- Pharmacokinetics : Research has also focused on the pharmacokinetic properties of related compounds, suggesting that structural modifications can enhance solubility and metabolic stability, which are critical for therapeutic efficacy .

- In Vivo Studies : In vivo evaluations have shown that compounds similar to 6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile can effectively reduce tumor growth in mouse models when administered at specific dosages . This underscores the potential for development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.